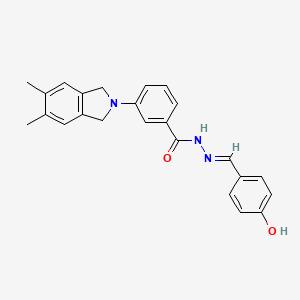![molecular formula C12H10N4O B3728544 2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide](/img/structure/B3728544.png)
2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide
Overview
Description
2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide is a compound that features both cyano and indole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a common structure in many biologically active compounds, adds to its significance.
Preparation Methods
The synthesis of 2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide can be achieved through several methods. One common approach involves the reaction of indole-2-carboxaldehyde with cyanoacetamide under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as triethylamine .
Scientific Research Applications
2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in organic synthesis and materials science.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-based signaling molecules.
Medicine: Due to its structural similarity to biologically active indole derivatives, it is investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The cyano group can participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide can be compared with other similar compounds, such as:
2-cyanoacetamide: A simpler compound with a cyano and amide group, used in various synthetic applications.
Indole-2-carboxaldehyde: A precursor in the synthesis of indole derivatives, with applications in medicinal chemistry.
N-cyanoacetylindole: A compound with similar structural features, used in the synthesis of heterocyclic compounds.
The uniqueness of this compound lies in its combination of the cyano and indole functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-cyano-N-[(E)-1H-indol-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-6-5-12(17)16-14-8-10-7-9-3-1-2-4-11(9)15-10/h1-4,7-8,15H,5H2,(H,16,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHGLIVWRCDOR-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=NNC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=N/NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3728466.png)

![2-[4-(methylamino)-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl]phenol](/img/structure/B3728501.png)

![N'~1~-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-N'~2~-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]ethanedihydrazide](/img/structure/B3728521.png)
![2-[(Z)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B3728523.png)
![[5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-phenyl-2-sulfanylidene-1,4-dihydropyridin-3-ylidene]methylideneazanide;4-methylmorpholin-4-ium](/img/structure/B3728524.png)
![methyl 3-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-1H-indole-7-carboxylate](/img/structure/B3728525.png)
![2-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3728532.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-propan-2-yloxamide](/img/structure/B3728540.png)
![N-(3,4-dimethylphenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3728548.png)
![N'-[(1Z)-1-(1H-Indol-3-YL)ethylidene]pyridine-3-carbohydrazide](/img/structure/B3728555.png)
![1-[(Z)-[(4,6-diphenylpyrimidin-2-yl)hydrazinylidene]methyl]-6-nitronaphthalen-2-ol](/img/structure/B3728560.png)
![(5E)-2-(3,4-dichlorophenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B3728564.png)
